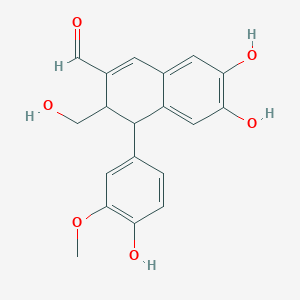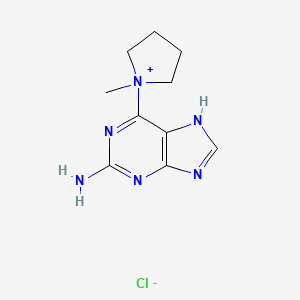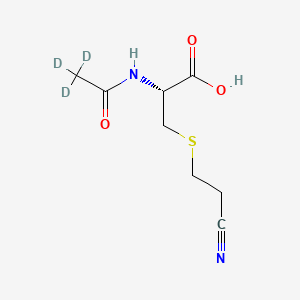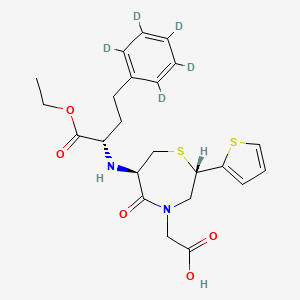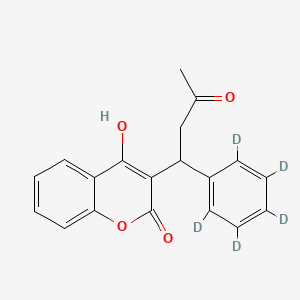
Warfarin-d5
説明
Warfarin-d5 is used as an internal standard for the quantification of warfarin by GC- or LC-MS . It is a vitamin K antagonist, a coumarin derivative, and a racemic mixture of (+)-warfarin and (–)-warfarin . It is an anticoagulant that interferes with the interconversion of vitamin K and vitamin K epoxide and the role of vitamin K in carboxylation of several clotting cascade proteins, inhibiting the initiation of clotting .
Molecular Structure Analysis
The molecular formula of Warfarin-d5 is C19H11D5O4 . The formal name is 4-hydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-2H-1-benzopyran-2-one .科学的研究の応用
Genetic Variants Affecting Warfarin Dosing : Genetic variations in enzymes like cytochrome P450–2C9 (CYP2C9) and vitamin K–epoxide reductase complex (VKORC1) significantly influence warfarin dose variability, accounting for about 50% of the interpatient differences in required dosing (Johnson et al., 2011).
Pharmacogenetics for Optimal Warfarin Therapy : CYP4F2 genetic variants are associated with different warfarin dose requirements, highlighting the importance of understanding individual genetic makeup for optimal warfarin therapy (Caldwell et al., 2008).
LC-MS/MS Determination of Warfarin Enantiomers : A study developed a method for the simultaneous liquid chromatography tandem mass spectrometric determination of warfarin enantiomers in human plasma. This method uses Warfarin-d5 as internal standards and provides insights into the stereo-specific metabolism of warfarin (Pradhan et al., 2013).
Pharmacokinetic-Pharmacodynamic Model for Warfarin Therapy : Development of a pharmacokinetic-pharmacodynamic model for individualizing oral anticoagulation therapy with warfarin, addressing the challenge of its narrow therapeutic range and variability in response due to clinical, genetic, and demographic factors (Ferrari et al., 2016).
Warfarin Sensitivity in Different Populations : Research has shown that polymorphisms in VKORC1 and CYP2C9 are associated with warfarin sensitivity, particularly in certain ethnic groups, affecting the therapeutic dose required (Jia et al., 2017).
Detection of Warfarin by Palladium Complexes : A study on the application of Pd(ii) complexes in sensing warfarin in both organic and aqueous mediums, addressing the need for accurate monitoring techniques for this anticoagulant drug (Kumar et al., 2017).
作用機序
Target of Action
Warfarin primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) . VKORC1 is a key component in the vitamin K cycle, which is crucial for the activation of several vitamin K-dependent coagulation factors .
Mode of Action
Warfarin, and its isotopologue Warfarin-d5, act as antagonists to VKORC1 . They inhibit the function of VKORC1 in the liver, leading to the depletion of the reduced form of vitamin K, which serves as a cofactor for gamma carboxylation of vitamin K-dependent coagulation factors . This inhibition prevents the synthesis of biologically active forms of various clotting factors, including factors II (prothrombin), VII, IX, and X .
Biochemical Pathways
The primary biochemical pathway affected by Warfarin is the vitamin K cycle . By inhibiting VKORC1, Warfarin disrupts the cycle, preventing the reduction of vitamin K epoxide to its quinone form, and subsequently to its hydroquinone form . This disruption affects the gamma carboxylation of vitamin K-dependent coagulation factors, rendering them unable to bind calcium and phospholipid membranes needed for their hemostatic function .
Pharmacokinetics
Warfarin is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours . It distributes into a small volume of distribution (10 L/70kg) and is eliminated by hepatic metabolism with a very small clearance (0.2 L/h/70kg). The elimination half-life is about 35 hours . Genetic factors, such as polymorphisms in CYP2C9, VKORC1, and other genes, can significantly influence the pharmacokinetics of Warfarin .
Result of Action
The primary result of Warfarin’s action is anticoagulation . By inhibiting the synthesis of active forms of various clotting factors, Warfarin prevents blood clot formation, making it an effective treatment for conditions such as venous thromboembolism, pulmonary embolism, and thromboembolism associated with atrial fibrillation . It’s important to note that warfarin can also have adverse effects, such as necrosis, purple toe syndrome, osteoporosis, valve and artery calcification, and drug interactions .
Action Environment
The dose-response relationship of Warfarin is influenced by both genetic and environmental factors . These can include the physical condition of the patient, diet, concomitant medications, and genetic variations in Warfarin and vitamin K metabolism . For example, certain foods rich in vitamin K can decrease the effectiveness of Warfarin, while alcohol can increase its anticoagulant effect. Additionally, certain genetic polymorphisms can make individuals more or less sensitive to Warfarin, affecting its efficacy and safety .
Safety and Hazards
将来の方向性
The use of genetic dosing for warfarin initiation can lead to better outcomes. Whether these better outcomes are clinically or economically beneficial remains controversial . Further studies are still required in patients with advanced CKD to identify the safest and most effective treatment options for VTE and AF .
特性
IUPAC Name |
4-hydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/i2D,3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-ATTUOBAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716327, DTXSID801016155 | |
| Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Warfarin-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Warfarin-d5 | |
CAS RN |
75472-93-4, 791013-22-4 | |
| Record name | 4-Hydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Warfarin-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





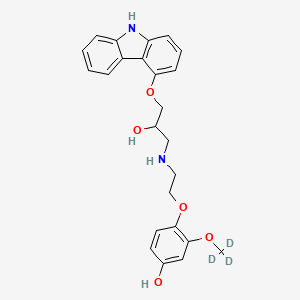
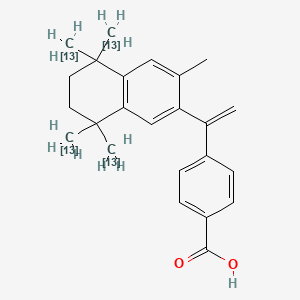
![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)
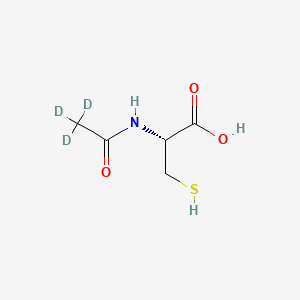
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)
